REACTION_CXSMILES
|
ClC[C:3]([NH2:5])=O.[CH3:6][NH:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.O1CCC[CH2:19]1>>[C:10]1([CH:9]2[NH:5][CH2:3][CH2:6][N:7]([CH3:19])[CH2:8]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
Compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.82 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting colourless solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 19°±1° C.
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofurane
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (5 mL) was added
|
Type
|
EXTRACTION
|
Details
|
was extracted with an aqueous solution of HCl 2 N (3×5 mL)
|
Type
|
EXTRACTION
|
Details
|
were extracted with ethyl acetate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The accumulated organic phases were dried with anhydrous Na2SO4, they
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a yellowish liquid residue which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN(CCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 81.97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC[C:3]([NH2:5])=O.[CH3:6][NH:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.O1CCC[CH2:19]1>>[C:10]1([CH:9]2[NH:5][CH2:3][CH2:6][N:7]([CH3:19])[CH2:8]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
Compound ( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.82 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting colourless solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 19°±1° C.
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofurane
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (5 mL) was added
|
Type
|
EXTRACTION
|
Details
|
was extracted with an aqueous solution of HCl 2 N (3×5 mL)
|
Type
|
EXTRACTION
|
Details
|
were extracted with ethyl acetate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The accumulated organic phases were dried with anhydrous Na2SO4, they
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a yellowish liquid residue which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN(CCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 81.97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |